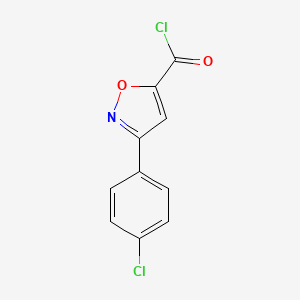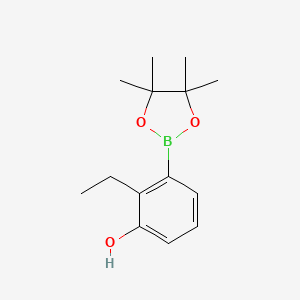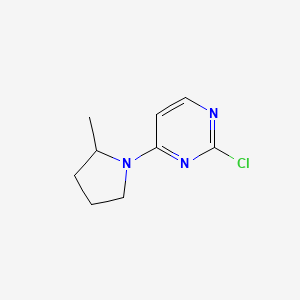
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes. The oxazole ring enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
4-Chlorophenyl-1,2,3-triazole: Contains a triazole ring instead of an oxazole ring.
Uniqueness
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H5Cl2NO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,2-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)8-5-9(10(12)14)15-13-8/h1-5H |
Clave InChI |
QYSAULJWEHNTAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)


![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)

![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
